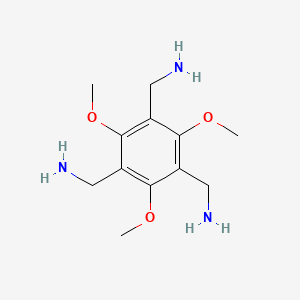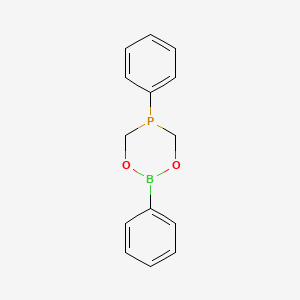
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a dioxaphosphaborinane ring with two phenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane typically involves the reaction of di(hydroxymethyl)phenylphosphine with isobutyl diphenylborate. This reaction forms hydroxymethyldiphenylboryloxymethylphenylphosphine and 2,5-diphenyl-2-bora-1,3,5-dioxaphosphorinane, with the phenyl group at the phosphorus atom predominantly in the axial position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organophosphorus chemistry, involving controlled reaction conditions and purification steps to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Applications De Recherche Scientifique
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals like molybdenum hexacarbonyl.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological activity.
Industry: Its reactivity and stability make it useful in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane involves its interaction with molecular targets through its phosphorus and boron atoms. These interactions can influence various pathways, depending on the specific application. For example, in coordination chemistry, the compound acts as a ligand, forming stable complexes with metal centers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenyl-1,3,5-diazaphosphorinane: Similar in structure but contains nitrogen atoms instead of boron.
2,5-Diphenyl-2-bora-1,3,5-dioxaphosphorinane: A closely related compound with similar reactivity and applications.
Uniqueness
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane stands out due to its unique combination of phosphorus and boron atoms within the dioxaphosphaborinane ring. This structural feature imparts distinct reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
72729-56-7 |
|---|---|
Formule moléculaire |
C14H14BO2P |
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
2,5-diphenyl-1,3,5,2-dioxaphosphaborinane |
InChI |
InChI=1S/C14H14BO2P/c1-3-7-13(8-4-1)15-16-11-18(12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
UAJYHLZAJDSTDC-UHFFFAOYSA-N |
SMILES canonique |
B1(OCP(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




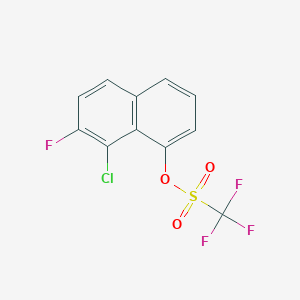
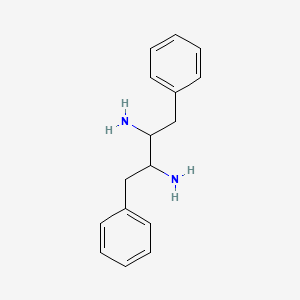
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)
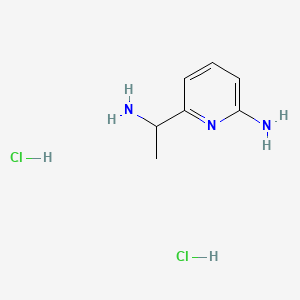
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)

![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

